molecular formula C9H16N2O5S B1384081 3-(Azetidin-3-yl)-5-(methoxymethyl)-1,2-oxazole, methanesulfonic acid CAS No. 2059948-26-2

3-(Azetidin-3-yl)-5-(methoxymethyl)-1,2-oxazole, methanesulfonic acid

Cat. No. B1384081
M. Wt: 264.3 g/mol
InChI Key: ROWFDZNSHNJUEH-UHFFFAOYSA-N
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Description

The compound “3-(Azetidin-3-yl)-5-(methoxymethyl)-1,2-oxazole, methanesulfonic acid” appears to contain several functional groups including an azetidine ring, a methoxymethyl group, an oxazole ring, and a methanesulfonic acid group. Each of these groups could potentially contribute to the compound’s overall properties and reactivity .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each targeting a different functional group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, would be quite complex. It would likely exhibit interesting chemical properties due to the presence of the azetidine and oxazole rings, as well as the methoxymethyl and methanesulfonic acid groups .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The azetidine and oxazole rings might undergo reactions at the ring atoms, while the methoxymethyl and methanesulfonic acid groups could potentially participate in a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methanesulfonic acid group could make the compound acidic .

Scientific Research Applications

Herbicidal Activity

Research indicates that derivatives of 3-(Azetidin-3-yl)-5-(methoxymethyl)-1,2-oxazole, specifically involving the 4,5-dihydro-1,2-oxazole ring, have been developed for herbicidal purposes. These derivatives, such as pyroxasulfone, exhibit potent pre-emergence herbicidal activity against grass and broadleaf weeds under upland conditions, providing an effective solution for weed control in agriculture (Nakatani et al., 2016).

Antibacterial Activities

Studies have shown that certain derivatives of 3-(Azetidin-3-yl)-5-(methoxymethyl)-1,2-oxazole possess antimicrobial activities. For instance, 4-methoxycarbonyl-2-azetidinone-1-sulfonic acid derivatives have demonstrated enhanced antimicrobial effects against gram-negative bacteria, including strains resistant to other antibiotics (Kishimoto et al., 1984). This suggests potential applications in the development of new antibacterial drugs.

Synthesis of Novel Compounds

The compound's structure has been utilized in the synthesis of novel chemical entities. For example, reactions involving variants of this compound have led to the creation of new molecules like azetidin-2-one-4-spiro-5′-4′-chloro-5′H-1′,2′,3′-dithiazoles, indicating its utility in synthetic chemistry for developing new compounds with potential applications in various fields (Jeon et al., 2001).

Pharmaceutical Applications

In the pharmaceutical sector, derivatives of this compound have been explored for their potential use. For instance, methanesulfonic acid salt forms of certain drugs have been prepared and characterized, indicating the role of this compound in modifying the properties of pharmaceuticals (Eberlin et al., 2013). This could lead to the development of more effective drug formulations.

Enzyme Inhibition

Research has also explored the use of this compound in the synthesis of substances with anti-acetylcholinesterase activity. Such activities are crucial in the development of treatments for diseases like Alzheimer's, where enzyme inhibition plays a key role (Holan et al., 1997).

Future Directions

The study of such a compound could open up new avenues in various fields like medicinal chemistry, materials science, etc., depending on its properties .

properties

IUPAC Name

3-(azetidin-3-yl)-5-(methoxymethyl)-1,2-oxazole;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2.CH4O3S/c1-11-5-7-2-8(10-12-7)6-3-9-4-6;1-5(2,3)4/h2,6,9H,3-5H2,1H3;1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROWFDZNSHNJUEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=NO1)C2CNC2.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Azetidin-3-yl)-5-(methoxymethyl)-1,2-oxazole, methanesulfonic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Azetidin-3-yl)-5-(methoxymethyl)-1,2-oxazole, methanesulfonic acid
Reactant of Route 2
3-(Azetidin-3-yl)-5-(methoxymethyl)-1,2-oxazole, methanesulfonic acid
Reactant of Route 3
3-(Azetidin-3-yl)-5-(methoxymethyl)-1,2-oxazole, methanesulfonic acid
Reactant of Route 4
3-(Azetidin-3-yl)-5-(methoxymethyl)-1,2-oxazole, methanesulfonic acid
Reactant of Route 5
3-(Azetidin-3-yl)-5-(methoxymethyl)-1,2-oxazole, methanesulfonic acid
Reactant of Route 6
3-(Azetidin-3-yl)-5-(methoxymethyl)-1,2-oxazole, methanesulfonic acid

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